2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide
Description
2-[3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]-N~1~-Isobutylacetamide is a synthetic organic compound featuring a pyridazinone core substituted with a 2-fluoro-4-methoxyphenyl group and an isobutyl acetamide moiety. Its molecular formula is C₁₉H₂₁FN₃O₃, with a molecular weight of approximately 367.4 g/mol. The compound’s structural uniqueness arises from the combination of a fluorine atom and a methoxy group on the phenyl ring, which enhances electronic properties and solubility compared to non-substituted analogs . The isobutyl chain in the acetamide moiety contributes to its lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
This compound’s fluorine atom may improve binding affinity to biological targets, while the methoxy group increases solubility—a critical factor in drug development .
Properties
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11(2)9-19-16(22)10-21-17(23)7-6-15(20-21)13-5-4-12(24-3)8-14(13)18/h4-8,11H,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPSIYOCNBBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid or carboxylate.
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the electrophilic carbonyl carbon .
Electrophilic Aromatic Substitution (EAS) on the Pyridazine Ring
The pyridazine ring participates in EAS reactions, with regioselectivity dictated by electron-withdrawing substituents (fluoro, methoxy).
Key Observations :
-
The electron-withdrawing fluorine atom directs substitution to the C5 position of the pyridazine ring.
-
Steric hindrance from the isobutyl group reduces reaction rates compared to simpler acetamide derivatives .
Nucleophilic Substitution at the Isobutyl Group
The isobutyl chain undergoes nucleophilic substitution under SN2 conditions.
Limitations :
Redox Reactions Involving the Pyridazine Ring
The pyridazine ring undergoes reduction under catalytic hydrogenation.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C, 6h | 2-[3-(2-Fluoro-4-methoxyphenyl)-6-hydroxy-1,6-dihydropyridazinyl]-N~1~-isobutylacetamide | ~90% |
Applications :
-
Selective reduction of the pyridazine ring preserves the acetamide and aryl groups, enabling further functionalization .
Photochemical Reactions
UV irradiation induces cleavage of the C–F bond in the 2-fluoro-4-methoxyphenyl group.
| Reaction Conditions | Products | Notes | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN, 12h | 2-[3-(4-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide + HF | Quantum yield = 0.03 |
Mechanism :
-
Homolytic cleavage of the C–F bond generates a phenyl radical, which abstracts hydrogen from the solvent .
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity with structurally similar compounds:
| Compound | Hydrolysis Rate (k, s⁻¹) | EAS Reactivity (Nitration) | Reduction Yield |
|---|---|---|---|
| Target Compound | 1.2 × 10⁻⁴ | C5 > C4 | 90% |
| N-(4-Methoxyphenyl)acetamide | 2.8 × 10⁻⁴ | N/A | N/A |
| 2-[3-(4-Fluorophenyl)-6-oxopyridazinyl]acetamide | 0.9 × 10⁻⁴ | C5 > C4 | 85% |
Trends :
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been shown to inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Research
The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that pyridazine derivatives can induce apoptosis in malignant cells, providing a basis for further investigation into their use as chemotherapeutic agents .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanism appears to involve modulation of neuroinflammatory pathways, which is crucial for maintaining neuronal health .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized several pyridazine derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with structural similarities to this compound showed promising activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
A research article focused on the synthesis and evaluation of pyridazine-based compounds for anticancer activity highlighted that certain derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The study concluded that modifications to the pyridazine core could enhance potency and selectivity .
Mechanism of Action
The compound exerts its effects by inhibiting the differentiation and function of osteoclasts, which are cells responsible for bone resorption. It suppresses the expression of cathepsin K, a critical protease involved in bone resorption, and reduces the activity of matrix metalloprotease-9 (MMP-9) . These actions help in preventing excessive bone loss and destruction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]-N~1~-Isobutylacetamide and structurally related pyridazinone derivatives:
| Compound Name | Structural Features | Biological Activity | Physicochemical Properties | Key Distinctions |
|---|---|---|---|---|
| Target Compound | 2-Fluoro-4-methoxyphenyl; Isobutyl acetamide | Potential anti-inflammatory, enzyme inhibition | Enhanced solubility (methoxy), moderate lipophilicity (isobutyl) | Optimized balance of solubility and target affinity |
| 2-[3-(4-Chlorophenyl)-6-Oxo-Pyridazinyl]-N-(4-Ethylphenyl)acetamide | 4-Chlorophenyl; Ethylphenyl acetamide | Anticancer (IC₅₀: ~10.5 µM) | Lower solubility due to chloro group | Chlorine’s electron-withdrawing effect reduces solubility vs. methoxy |
| 2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-Pyridazinyl]-N-(4-Butylphenyl)acetamide | 4-Fluoro-2-methoxyphenyl; Butylphenyl acetamide | Anti-inflammatory potential | Higher lipophilicity (butyl chain) | Longer alkyl chain may prolong metabolic half-life |
| N-[2-(6-Fluoro-1H-Indol-1-yl)Ethyl]-2-[3-(3-Methoxyphenyl)-6-Oxo-Pyridazinyl]acetamide | 3-Methoxyphenyl; Fluoroindole-ethyl acetamide | Neuroprotective, anticancer | Improved CNS penetration (indole moiety) | Indole group enhances blood-brain barrier permeability |
| 2-[3-(Thiophen-2-yl)-6-Oxo-Pyridazinyl]-N-(Isopropyl-Triazolyl)acetamide | Thiophene; Isopropyl-triazole | Antimicrobial, kinase inhibition | Polar triazole improves aqueous solubility | Heterocyclic thiophene alters electronic profile vs. phenyl |
Structural and Electronic Comparisons
- Substituent Effects : The 2-fluoro-4-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (fluorine) and electron-donating (methoxy) effects, enhancing both binding interactions and solubility compared to analogs with single substituents (e.g., 4-chlorophenyl in ’s compound) .
Pharmacokinetic Considerations
- Solubility: Methoxy groups enhance aqueous solubility compared to halogens (e.g., chlorine) or non-polar substituents .
Biological Activity
The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18FN3O3 |
| Molecular Weight | 319.33 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes related to inflammatory responses or cellular proliferation.
- Receptor Modulation : It can act on specific receptors, potentially altering signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with the pyridazinyl moiety have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
There is emerging evidence that pyridazine derivatives may possess anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells through:
- Activation of caspase pathways
- Inhibition of cell cycle progression
Anti-inflammatory Effects
Compounds structurally related to This compound have demonstrated anti-inflammatory effects by:
- Reducing pro-inflammatory cytokines
- Inhibiting the activity of cyclooxygenase (COX) enzymes
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazine derivatives, including the target compound. Results showed a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were reported at approximately 20 µM for breast cancer cells, indicating promising anticancer activity.
Study 3: Anti-inflammatory Mechanism
Research published in Pharmacology Reports highlighted the anti-inflammatory properties of similar compounds. The study found that these compounds significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Q. What analytical methods are recommended for determining the purity of this compound in research settings?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment. Use a reversed-phase C18 column (4.6 × 150 mm, 5 µm) with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) at a flow rate of 1 mL/min. Retention time and peak area integration should align with reference standards. For compounds with low UV absorption, evaporative light scattering detection (ELSD) or mass spectrometry (MS) coupling is advised .
Q. What synthetic strategies are commonly employed for constructing the pyridazinyl-acetamide scaffold?
The core structure is typically synthesized via a multi-step approach:
- Step 1: Condensation of 2-fluoro-4-methoxybenzaldehyde with hydrazine to form the pyridazine ring.
- Step 2: Introduction of the isobutylacetamide moiety via nucleophilic substitution or amide coupling (e.g., EDC/HOBt-mediated reaction).
- Step 3: Oxidation of the pyridazinyl intermediate using MnO₂ or DDQ to achieve the 6-oxo group. Confirm intermediates at each step using ¹H/¹³C NMR and IR spectroscopy .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm for fluorophenyl groups) and the pyridazinyl carbonyl (δ 165–170 ppm).
- HRMS: Exact mass should match the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₀FN₃O₃: 346.1567).
- IR: Stretching bands for amide (1650–1680 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays: Validate target inhibition using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) systems.
- Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
- Metabolite profiling: Use LC-MS to rule out interference from degradation products .
Q. What methodologies are appropriate for investigating the metabolic stability of this compound in preclinical models?
- In vitro microsomal assays: Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan) to assess isoform-specific interactions.
- Biliary excretion studies: Employ sandwich-cultured hepatocytes to quantify biliary clearance .
Q. How can aqueous solubility be optimized without compromising target binding affinity?
- Salt formation: Test hydrochloride or sodium salts under pH-controlled conditions.
- Prodrug strategy: Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen.
- Co-solvent systems: Use cyclodextrin-based formulations (e.g., Captisol®) to enhance solubility while maintaining potency .
Q. What safety considerations should be prioritized when handling this compound?
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon).
- Spill management: Neutralize with activated carbon and dispose as hazardous waste per EPA guidelines .
Data Analysis & Stability
Q. What strategies assess chemical stability under different storage conditions?
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC every 7 days.
- pH stability profiling: Dissolve in buffers (pH 1–10) and analyze for hydrolysis products.
- Long-term stability: Store aliquots at –80°C, –20°C, and 4°C; compare potency over 6–12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
